molecular formula C7H11N3O3 B2436500 6-(1-Hydroxy-2-methylpropan-2-yl)-2H-1,2,4-triazine-3,5-dione CAS No. 2308076-26-6

6-(1-Hydroxy-2-methylpropan-2-yl)-2H-1,2,4-triazine-3,5-dione

Cat. No.: B2436500
CAS No.: 2308076-26-6
M. Wt: 185.183
InChI Key: KPRRHPBFRZPBBH-UHFFFAOYSA-N
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Description

6-(1-Hydroxy-2-methylpropan-2-yl)-2H-1,2,4-triazine-3,5-dione is a chemical compound with a unique structure that includes a triazine ring substituted with a hydroxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Hydroxy-2-methylpropan-2-yl)-2H-1,2,4-triazine-3,5-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of alkoxyamines, which undergo homolytic cleavage upon chemical oxidation or photo-induced hydrogen transfer . The reaction conditions often include the presence of a catalyst, such as lead dioxide, and a solvent like tert-butylbenzene.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(1-Hydroxy-2-methylpropan-2-yl)-2H-1,2,4-triazine-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitroxide radicals.

    Reduction: Reduction reactions can convert the compound into different derivatives.

    Substitution: The hydroxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like lead dioxide and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and the use of solvents like tert-butylbenzene or methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield nitroxide radicals, while substitution reactions can produce various substituted triazine derivatives .

Mechanism of Action

The mechanism of action of 6-(1-Hydroxy-2-methylpropan-2-yl)-2H-1,2,4-triazine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, modulating their activity and affecting various biochemical processes. For example, it can inhibit protein kinases, leading to alterations in cell signaling pathways and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1-Hydroxy-2-methylpropan-2-yl)-2H-1,2,4-triazine-3,5-dione is unique due to its specific triazine ring structure and the presence of both hydroxy and methyl groups. This combination of features gives it distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

6-(1-hydroxy-2-methylpropan-2-yl)-2H-1,2,4-triazine-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O3/c1-7(2,3-11)4-5(12)8-6(13)10-9-4/h11H,3H2,1-2H3,(H2,8,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPRRHPBFRZPBBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C1=NNC(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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